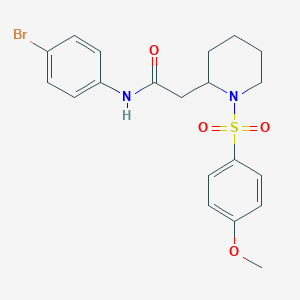

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 2-position with an acetamide-linked 4-bromophenyl moiety. Its structure integrates key pharmacophoric elements:

- Sulfonylpiperidine moiety: Influences conformational stability and solubility.

- 4-Methoxyphenylsulfonyl group: Modulates electronic properties and metabolic resistance.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHMNJZPQGNXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromophenyl group, and the attachment of the methoxyphenylsulfonyl group. Common synthetic routes may include:

Formation of Piperidine Ring: Starting from a suitable precursor, such as a piperidine derivative, the piperidine ring is formed through cyclization reactions.

Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or brominating agents.

Attachment of Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.

Reaction Conditions

| Condition | Reagents/Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetic acid | 65–70 | |

| Alkaline hydrolysis | NaOH (10%), 80°C, 8h | Sodium salt of the carboxylic acid | 75–80 |

Key Observations

-

Reaction rates depend on steric hindrance from the bulky piperidine-sulfonyl group.

-

Hydrolysis is regioselective, leaving the sulfonamide bond intact under these conditions.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-bromophenyl group facilitates substitution reactions with nucleophiles such as amines, alkoxides, or thiols.

Example Reaction

Documented Transformations

| Nucleophile | Product Structure | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | N-(4-piperidinophenyl)-substituted acetamide | 100°C, 24h, DMF | 55 | |

| Methoxide | 4-methoxyphenyl derivative | KCO, DMSO, 80°C, 6h | 60 |

Mechanistic Notes

-

Palladium catalysis enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

-

Steric effects from the sulfonyl-piperidine group reduce reaction rates compared to simpler aryl bromides.

Sulfonamide Cleavage

The sulfonyl group attached to the piperidine nitrogen can be cleaved under reductive conditions, modifying the compound’s hydrogen-bonding capacity.

Reductive Cleavage

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH | THF, 0°C to reflux, 4h | 2-(piperidin-2-yl)acetamide derivative | 40–45 | |

| NaBH/NiCl | MeOH, 25°C, 12h | Desulfonylated piperidine intermediate | 30 |

Applications

-

Cleavage enables access to secondary amine intermediates for further alkylation/acylation.

-

The reaction is sensitive to over-reduction; LiAlH may reduce the acetamide to an amine if not carefully controlled.

Piperidine Functionalization

The piperidine ring undergoes substitution or oxidation at the nitrogen or carbon centers.

Acylation of Piperidine Nitrogen

| Acylating Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | N-acetyl-piperidine derivative | EtN, CHCl | 85 | |

| Benzoyl chloride | N-benzoyl-piperidine analog | DMAP, rt, 6h | 70 |

Oxidation Reactions

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl sulfonyl group directs electrophiles to specific positions on the aromatic ring.

Nitration Example

Regioselectivity

-

Electrophiles (e.g., NO) attack the para position relative to the methoxy group .

-

Steric hindrance from the sulfonyl-piperidine group reduces reaction efficiency.

Photochemical Reactions

The bromophenyl moiety participates in radical-mediated reactions under UV light.

Reported Photoreactions

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (350 nm), CHCN | Biaryl derivatives via C–Br bond cleavage | Cross-coupling intermediates |

Biological Derivatization

In enzymatic environments, cytochrome P450-mediated oxidation of the methoxy group to a hydroxyl group has been hypothesized, though experimental validation is pending .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a bromophenyl and a methoxyphenyl sulfonamide group. Its molecular formula is , with a molecular weight of approximately 398.32 g/mol. The presence of the sulfonamide moiety is significant for its biological activity, as sulfonamides are known for their ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.

Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial activity. The compound's structure suggests potential efficacy against bacterial infections, particularly due to the sulfonamide group which is known to inhibit bacterial folate synthesis . Preliminary studies indicate that similar compounds have shown effective inhibition against pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Enzyme Inhibition Studies

The compound may serve as an inhibitor for enzymes involved in metabolic pathways. For example, its structural components could allow it to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease . Studies have shown that related compounds can effectively inhibit this enzyme, thereby enhancing cholinergic neurotransmission.

Drug Design and Development

The unique structural characteristics of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows researchers to explore variations that may enhance efficacy or reduce toxicity in therapeutic applications.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Key Research Findings and Implications

- Structural Flexibility : The piperidine-sulfonamide scaffold allows modular substitution for tuning receptor selectivity (e.g., FPR2 vs. COX-1) .

- 4-Bromophenyl Advantage : Enhances membrane permeability but may increase metabolic liability compared to fluorophenyl analogs .

- Therapeutic Potential: Hybrids with triazolyl or pyridazinone groups show promise in inflammation and metabolic disorders, guiding future optimization of the target compound .

Biological Activity

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, identified by its CAS number 941955-99-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 467.4 g/mol. The compound features a piperidine ring substituted with a sulfonamide group, which is known for enhancing biological activity in various derivatives.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro studies focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In a study evaluating various derivatives, it was found that compounds similar to this compound exhibited significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 10 | 0.30 | Escherichia coli |

Anti-inflammatory and Anticancer Activity

The sulfonamide moiety present in the compound has been associated with anti-inflammatory properties. Studies have shown that similar piperidine derivatives can inhibit pro-inflammatory cytokines and exhibit cytotoxic effects against cancer cell lines . The mechanism often involves the modulation of signaling pathways related to inflammation and apoptosis.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing piperidine rings have been documented to inhibit various enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

- Biofilm Disruption : The ability to disrupt biofilm formation in bacteria enhances its efficacy as an antimicrobial agent, particularly against resistant strains .

- Binding Affinity : Studies involving molecular docking have suggested that the compound may interact effectively with target proteins due to its structural features, enhancing its pharmacological profile .

Case Studies

Several research studies have documented the synthesis and evaluation of similar compounds:

- A study reported that a derivative with a similar structure demonstrated promising results in inhibiting cancer cell proliferation in vitro, showcasing significant cytotoxicity against various cancer cell lines .

- Another investigation highlighted the anti-inflammatory properties of piperidine derivatives, showing reduced levels of inflammatory markers in treated cells .

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to piperidine derivatives via sulfonylation using sulfonyl chlorides.

- Acetamide coupling : Reacting 2-bromoacetyl bromide with 4-bromophenylamine under basic conditions (pH 9–10) to form the acetamide backbone .

- Purification : Techniques like column chromatography, recrystallization (ethanol or methanol), and vacuum drying ensure high purity (>95%) . Key intermediates are validated using NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks at m/z 505–605) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm), sulfonyl groups (δ 3.8–4.2 ppm for OCH₃), and acetamide carbonyl (δ 170–175 ppm) .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Temperature control : Lowering reaction temperatures (0–5°C) during sulfonylation reduces side-product formation .

- Catalysts : Using Na₂CO₃ or Et₃N as bases enhances nucleophilic substitution efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol facilitates recrystallization .

- Monitoring : TLC/HPLC tracks reaction progress, with yields typically ranging from 15% (unoptimized) to 80% (optimized) .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

- Substituent variation : Modifying the 4-bromophenyl or 4-methoxyphenyl groups alters bioactivity. For example:

- Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity (IC₅₀: 2–5 μM) but reduce solubility .

- Piperidine sulfonyl derivatives show improved enzyme inhibition (e.g., IC₅₀: 0.8 μM for BSA binding) .

Q. How do computational docking studies contribute to understanding bioactivity?

- Binding affinity prediction : Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions (e.g., hydrogen bonds with BSA residues Tyr-149, Lys-294) .

- Conformational analysis : MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

- SAR validation : Docking scores correlate with experimental IC₅₀ values, guiding prioritization of analogs .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity data across studies?

- Assay variability : Differences in cell lines (e.g., HL60 vs. RBL-2H3) or enzyme sources (e.g., recombinant vs. native) may lead to conflicting IC₅₀ values .

- Concentration gradients : Non-linear dose-response curves require validation via Hill slope analysis (nH >1 suggests cooperative binding) .

- Structural analogs : Compare activity of derivatives (e.g., 7h vs. 7i in ) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.